molecular formula C9H15NO2 B13590651 1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol

1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol

Cat. No.: B13590651
M. Wt: 169.22 g/mol
InChI Key: WIOWHSFHXQIGDF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol typically involves the reaction of 2,5-dimethylfuran with an appropriate amine and an alcohol. One common method might include:

    Step 1: Reacting 2,5-dimethylfuran with formaldehyde to form an intermediate.

    Step 2: Reacting the intermediate with methylamine to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

    Industry: May be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and amino group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A precursor in the synthesis of the compound.

    Methylaminoethanol: Shares structural similarities and might have comparable properties.

Uniqueness

1-(2,5-Dimethyl-3-furyl)-2-(methylamino)ethanol is unique due to the presence of both a furan ring and an amino alcohol group, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2,5-dimethylfuran-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(11)5-10-3/h4,9-11H,5H2,1-3H3

InChI Key

WIOWHSFHXQIGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC)O

Origin of Product

United States

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